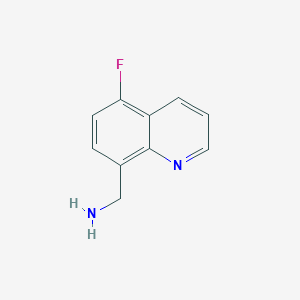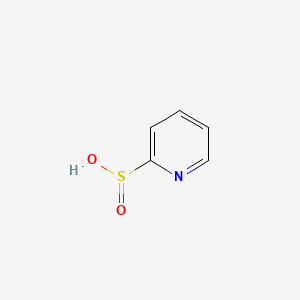
Pyridine-2-sulfinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2-sulfinic Acid is a chemical compound characterized by the presence of a pyridine ring and a sulfinic acid functional group. It is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of other compounds. The molecular formula of this compound is C5H5NO2S, and it is typically found as a white crystalline solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Pyridine-2-sulfinic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-alkyl pyridine chloride with sodium sulfite to produce alkyl pyridine-2-sodium sulfonate. This intermediate is then treated with chlorinating reagents to form alkyl pyridine-2-sulfonic acid chloride, which is subsequently converted to this compound through amination .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yields and purity, and involves mild reaction conditions to ensure safety and convenience .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-2-sulfinic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfinic acid group, which can donate a proton and initiate chemical transformations .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as pyridine-2-sulfonic acid and its amides .
Wissenschaftliche Forschungsanwendungen
Pyridine-2-sulfinic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyridine-2-sulfinic Acid involves its ability to donate a proton, which facilitates the formation of new chemical bonds and promotes the rearrangement of molecular structures. This proton donation can initiate and accelerate chemical transformations, making it a valuable reagent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
- Pyridine-2-sulfonic Acid
- 2-Pyridinesulfonyl Chloride
- Pyridine-2-sulfonamide
Comparison: Pyridine-2-sulfinic Acid is unique due to its sulfinic acid functional group, which provides distinct reactivity compared to similar compounds like Pyridine-2-sulfonic Acid. While both compounds can undergo similar types of reactions, the presence of the sulfinic acid group in this compound allows for different reaction pathways and products .
Eigenschaften
Molekularformel |
C5H5NO2S |
|---|---|
Molekulargewicht |
143.17 g/mol |
IUPAC-Name |
pyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H5NO2S/c7-9(8)5-3-1-2-4-6-5/h1-4H,(H,7,8) |
InChI-Schlüssel |
PTYNSKRKVPMPAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



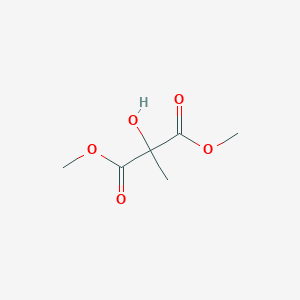
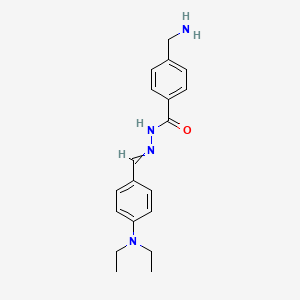
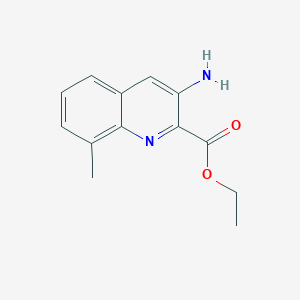
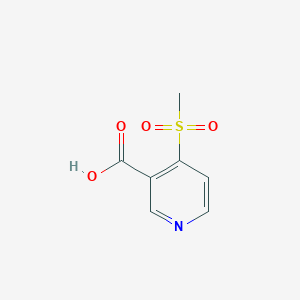

![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)
![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B13658611.png)
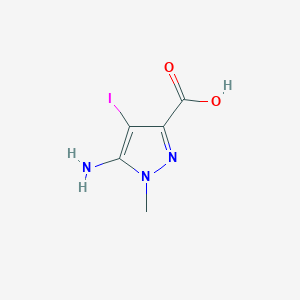
![Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate](/img/no-structure.png)
